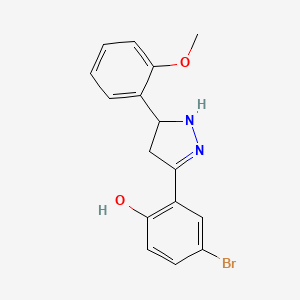

4-bromo-2-(5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol

Description

Properties

IUPAC Name |

4-bromo-2-[5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2O2/c1-21-16-5-3-2-4-11(16)13-9-14(19-18-13)12-8-10(17)6-7-15(12)20/h2-8,13,18,20H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFILICLWKWHUSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2CC(=NN2)C3=C(C=CC(=C3)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-bromo-2-(5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol typically involves multiple steps. One common method includes the following steps:

Acetylation: Protecting the phenolic hydroxyl group using acetic anhydride.

Bromination: Introducing the bromine atom using bromine under the catalysis of iron powder.

Deacetylation: Removing the acetyl protecting group to yield the final product.

Chemical Reactions Analysis

4-bromo-2-(5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Scientific Research Applications

This compound has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-2-(5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets. The bromine atom and the methoxy group play crucial roles in its reactivity and binding affinity. The pyrazole ring can interact with various enzymes and receptors, influencing biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Structure and Crystallinity

- Halogen Substitution: Isostructural compounds 4 (Cl-substituted) and 5 (Br-substituted) (C₂₄H₁₈F₂N₄S) exhibit identical triclinic crystal systems (space group P̄1) but require minor adjustments to accommodate Cl/Br differences. Both retain planar pyrazoline cores, with halogen atoms influencing intermolecular interactions (e.g., C–X···π contacts) and packing efficiency .

- Methoxy Position: The target compound’s 2-methoxyphenyl group contrasts with 3-methoxyphenyl analogs (e.g., 2-(5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol in ).

Table 1: Structural Comparison of Pyrazoline Derivatives

Biological Activity

The compound 4-bromo-2-(5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol is of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is . It features a bromine atom and a methoxyphenyl group attached to a pyrazole ring, which is known to influence its biological activity.

Biological Activity Overview

The compound has been evaluated for various biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits notable antibacterial properties against several strains of bacteria.

- Antifungal Activity : It has also shown efficacy against certain fungal pathogens.

- Antioxidant Properties : The presence of phenolic structures suggests potential antioxidant activity.

Antimicrobial Activity

In vitro studies have demonstrated the compound's effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

| Bacillus subtilis | 4 |

These results indicate that the compound is particularly potent against Staphylococcus aureus and Bacillus subtilis.

Antifungal Activity

The antifungal properties of the compound were assessed against common fungal strains. The results are presented in Table 2.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 20 |

| Aspergillus niger | 40 |

The compound exhibited moderate antifungal activity, especially against Candida albicans, which is clinically relevant due to its role in opportunistic infections.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The phenolic structure may inhibit key enzymes involved in bacterial cell wall synthesis.

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and cell death.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells, further contributing to its antimicrobial effects.

Case Studies

Recent research has highlighted the potential therapeutic applications of this compound. For instance, a study published in the Journal of Medicinal Chemistry explored its efficacy as a lead compound for developing new antibiotics. The study found that modifications to the pyrazole ring significantly enhanced antimicrobial potency without increasing cytotoxicity to human cells.

Q & A

Q. What are the standard synthetic routes for 4-bromo-2-(5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol, and how can reaction conditions be optimized?

The synthesis of pyrazole derivatives typically involves multi-step reactions, such as:

- Claisen-Schmidt condensation between substituted acetophenones and aldehydes to form α,β-unsaturated ketones.

- Cyclocondensation with hydrazine derivatives to generate the dihydropyrazole ring .

Key optimization parameters include: - Temperature control (60–80°C for cyclocondensation) to minimize side reactions.

- Solvent selection (ethanol or methanol for polar intermediates, toluene for non-polar steps) .

- Catalysts (e.g., acetic acid for cyclization kinetics) .

Validation : Monitor intermediates via TLC and confirm final product purity using HPLC (>95%) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- 1H/13C NMR : Assign protons and carbons in the pyrazole ring (δ 3.2–4.0 ppm for dihydro protons) and aromatic systems (δ 6.5–8.0 ppm) .

- IR Spectroscopy : Identify O–H (phenolic, ~3200 cm⁻¹) and C=O (if present, ~1650 cm⁻¹) stretches .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 385.02 for C16H14BrN2O2) .

Advanced Note : X-ray crystallography resolves stereochemical ambiguities in dihydropyrazole rings .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for pyrazole derivatives?

Example contradiction: A compound shows antifungal activity in one study but no activity in another. Methodological approach :

- Standardize assays : Use CLSI/M38-A2 guidelines for antifungal testing (e.g., MIC against Candida albicans) .

- Control variables : Match solvent (DMSO concentration ≤1%), inoculum size, and incubation time .

- Mechanistic studies : Perform enzyme inhibition assays (e.g., CYP51 for antifungals) or molecular docking to verify target binding .

Data interpretation : Compare with structurally analogous compounds (e.g., 5-(2-bromo-5-fluorophenyl)pyrazole derivatives ).

Q. What strategies are effective for improving the bioavailability of this compound in pharmacological studies?

- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxylation) or reduce methoxy group size to enhance solubility .

- Prodrug design : Mask phenolic -OH with acetyl groups to improve membrane permeability .

- In silico modeling : Use ADMET predictors (e.g., SwissADME) to optimize logP (target: 2–3) .

Validation : Perform pharmacokinetic profiling in rodent models (plasma half-life, Cmax) .

Q. How can computational methods aid in understanding structure-activity relationships (SAR) for this compound?

- Molecular docking : Simulate interactions with targets (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .

- QSAR modeling : Correlate substituent effects (e.g., bromine position) with bioactivity using Hammett constants .

- DFT calculations : Predict electron density maps to identify reactive sites (e.g., pyrazole N1 for electrophilic substitution) .

Case study : Fluorophenyl analogs show enhanced activity due to increased electronegativity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.